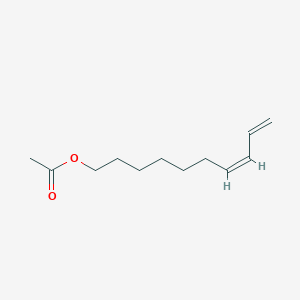
7Z,9-Decadienyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7Z,9-Decadienyl acetate is a chemical compound with the molecular formula C12H20O2. It is a carboxylic ester and is known for its role as a sex pheromone component in various insect species. This compound is particularly significant in the field of chemical ecology due to its involvement in the mating behaviors of insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7Z,9-Decadienyl acetate can be achieved through a two-step process The first step involves the desaturation of tetradecanoic acid to produce (Z)-11-tetradecenoic acidThe final step involves reduction and acetylation to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of efficient synthetic routes that ensure high yields and selectivity. One such method involves the use of iron catalysts in tetrahydrofuran (THF) as a solvent, achieving excellent yields and selectivity greater than 70% .
Análisis De Reacciones Químicas
Types of Reactions
7Z,9-Decadienyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include peracids or hydrogen peroxide under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include epoxides, saturated hydrocarbons, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7Z,9-Decadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and desaturation reactions.
Biology: Plays a crucial role in the study of insect pheromones and mating behaviors.
Industry: Used in the formulation of pheromone traps for pest management in agriculture
Mecanismo De Acción
The mechanism of action of 7Z,9-Decadienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are part of the olfactory system and are responsible for detecting pheromone signals. Upon binding to these receptors, the compound triggers a series of molecular events that lead to behavioral responses such as attraction or mating .
Comparación Con Compuestos Similares
Similar Compounds
(E,Z)-7,9-Dodecadienyl acetate: Another sex pheromone component with similar structure and function.
(Z,Z)-7,9-Dodecadienyl acetate: Used as a male attractant for various insect species.
Uniqueness
7Z,9-Decadienyl acetate is unique due to its specific double bond configuration and its role in the mating behavior of certain insect species. Its synthesis and application in pheromone-based pest control highlight its importance in both scientific research and practical applications .
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(7Z)-deca-7,9-dienyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3-5H,1,6-11H2,2H3/b5-4- |
Clave InChI |
WZPZAOAOPMQYAH-PLNGDYQASA-N |
SMILES isomérico |
CC(=O)OCCCCCC/C=C\C=C |
SMILES canónico |
CC(=O)OCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)

![5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)
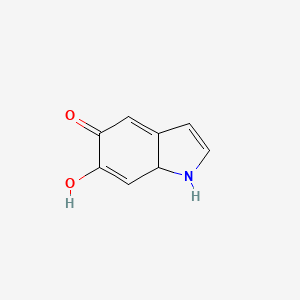
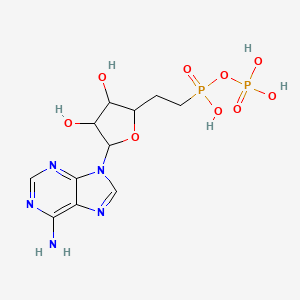
![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)

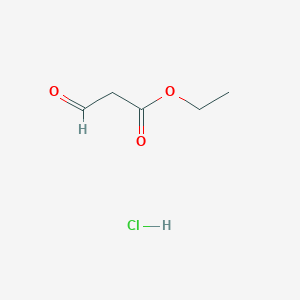
![4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B12942526.png)

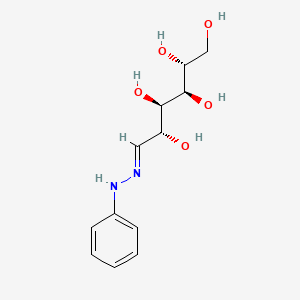
![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)
